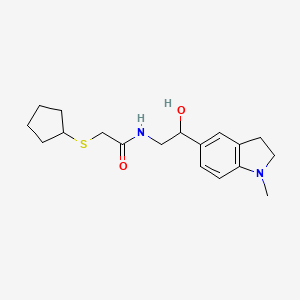

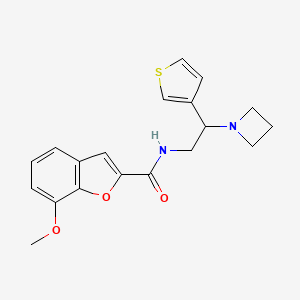

![molecular formula C17H12ClN5O3 B2378078 N-(2-chloro-5-methoxyphenyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide CAS No. 1081115-43-6](/img/structure/B2378078.png)

N-(2-chloro-5-methoxyphenyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “N-(2-chloro-5-methoxyphenyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide” is a heterocyclic compound. It contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms . The triazole ring is fused with a quinazoline ring, which is a bicyclic compound containing two nitrogen atoms . This compound could potentially have various biological activities due to the presence of these functional groups .

Synthesis Analysis

The synthesis of similar compounds involves reactions such as aromatic nucleophilic substitution . For instance, 2-azido-4-chlorobenzoic acid reacts with benzyl nitrile to form a related compound, 7-chloro-3-phenyl-[1,2,3]triazolo[1,5-a]quinazoline-5-one .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a triazole ring fused with a quinazoline ring. The presence of chloro and methoxy substituents on the phenyl ring and a carboxamide group on the quinazoline ring would also be key features .Chemical Reactions Analysis

Triazole compounds can undergo various chemical reactions. For instance, in the case of trifluoromethylation triggered cyclization, four chemical bonds, including two C–C and two C–N bonds, are formed consecutively without isolating the triazole intermediate .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the triazole and quinazoline rings, along with the various substituents, would affect properties such as polarity, solubility, and reactivity .Scientific Research Applications

Antihistaminic Agents

- A study by Alagarsamy et al. (2009) explored a series of triazoloquinazolinone derivatives, including compounds structurally similar to the requested compound, for their H1-antihistaminic activity. These compounds showed significant protection against histamine-induced bronchospasm in guinea pigs, suggesting potential as new H1-antihistaminic agents (Alagarsamy et al., 2009).

Antimicrobial Activity

- El‐Kazak and Ibrahim (2013) synthesized novel polynuclear pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines, which demonstrated antimicrobial activity. This suggests the use of similar compounds in combating microbial infections (El‐Kazak & Ibrahim, 2013).

Adenosine A(3) Receptor Ligands

- Research by Okamura et al. (2002) on triazolopurines, which are structurally related to the requested compound, identified potent and selective human adenosine A(3) receptor ligands. These compounds could be important for therapeutic applications targeting adenosine receptors (Okamura et al., 2002).

Structural and Molecular Studies

- Wu et al. (2021, 2022) conducted structural and molecular studies on a related compound, demonstrating its interaction with SHP2 protein. This research contributes to the understanding of molecular interactions and potential therapeutic applications (Wu et al., 2021), (Wu et al., 2022).

Anticancer Activity

- Pokhodylo et al. (2021) synthesized triazoloquinazoline derivatives that showed promising antimicrobial activities against various pathogens, including potential in anticancer applications (Pokhodylo et al., 2021).

Tubulin Polymerization Inhibitors

- Driowya et al. (2016) synthesized triazoloquinazolinone-based compounds that act as tubulin polymerization inhibitors and vascular disrupting agents. This research indicates potential use in cancer treatment (Driowya et al., 2016).

Mechanism of Action

Target of Action

The compound, also known as N-(2-chloro-5-methoxyphenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-3-carboxamide, is a type of triazole derivative . Triazole compounds are known to interact with a variety of enzymes and receptors in the biological system . .

Mode of Action

Triazole compounds are known for their ability to bind with various enzymes and receptors in the biological system . This binding can lead to changes in the function of these targets, potentially leading to therapeutic effects .

Biochemical Pathways

Triazole compounds are known to have broad applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science . They can influence various biochemical pathways depending on their specific targets and mode of action .

Pharmacokinetics

The pharmacokinetic properties of a compound can greatly impact its bioavailability and therapeutic efficacy .

Result of Action

Triazole compounds have been associated with a variety of biological activities, including antimicrobial, antitubercular, and anti-hiv activities .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of a compound .

Safety and Hazards

Future Directions

Triazole compounds have a wide range of biological activities and are present in various drug molecules . Therefore, the compound “N-(2-chloro-5-methoxyphenyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide” could potentially be explored for various pharmacological applications in the future .

properties

IUPAC Name |

N-(2-chloro-5-methoxyphenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClN5O3/c1-26-9-6-7-11(18)12(8-9)19-17(25)14-15-20-16(24)10-4-2-3-5-13(10)23(15)22-21-14/h2-8,22H,1H3,(H,19,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRXHJIVWDFMKLQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Cl)NC(=O)C2=NNN3C2=NC(=O)C4=CC=CC=C43 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClN5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

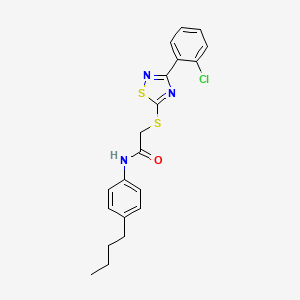

![3-Hydroxy-4-[(2-hydroxypropyl)amino]-1$l^{6}-thiolane-1,1-dione; oxalic acid](/img/structure/B2377997.png)

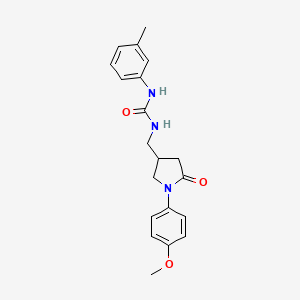

![Tert-butyl (3R,4S)-3-[[2-[ethyl(prop-2-enoyl)amino]acetyl]amino]-4-hydroxypyrrolidine-1-carboxylate](/img/structure/B2378003.png)

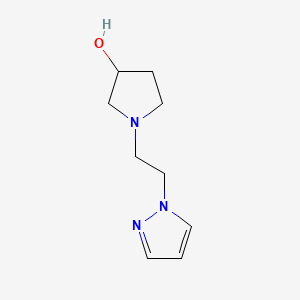

![methyl 2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2378011.png)

![6-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-isopentyl-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2378012.png)

![Tert-butyl N-[2-[chlorosulfonyl(methyl)amino]ethyl]-N-methylcarbamate](/img/structure/B2378014.png)

![N-[2-(4-methoxyphenyl)ethyl]-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxamide](/img/structure/B2378016.png)